

function of (3S)-Citramalyl-CoA in C5-branched dibasic acid metabolism

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Compound of Interest

Compound Name: (3S)-Citramalyl-CoA

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An In-Depth Technical Guide on the Function of **(3S)-Citramalyl-CoA** in C5-Branched Dibasic Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3S)-Citramalyl-Coenzyme A (**(3S)-Citramalyl-CoA**) is a critical intermediate in the metabolism of C5-branched dibasic acids, a class of molecules with increasing relevance in both biotechnology and human health. This guide provides a comprehensive overview of the function of **(3S)-Citramalyl-CoA**, focusing on its enzymatic processing and its central role in interconnecting various metabolic pathways. The key enzyme responsible for its cleavage, citramalyl-CoA lyase, breaks it down into acetyl-CoA and pyruvate, feeding these essential building blocks into central carbon metabolism. In humans, the mitochondrial enzyme Citrate Lyase Beta-Like (CLYBL) performs this function and is integral to the detoxification of itaconate, an immunomodulatory metabolite. Loss of CLYBL function leads to the accumulation of citramalyl-CoA and upstream metabolites, which can inhibit vitamin B12-dependent enzymes, providing a direct link between C5-dicarboxylate metabolism and vitamin B12 deficiency. This document details the core metabolic pathways, presents quantitative enzymatic data, outlines key experimental protocols for studying these processes, and discusses the implications for therapeutic development.

Introduction

C5-branched dibasic acids, such as itaconate and citramalate, are a class of metabolites that play significant roles in various biological processes, from microbial carbon assimilation to the human immune response.[1][2] The metabolism of these compounds converges on the formation of **(3S)-Citramalyl-CoA**, positioning it as a key node in cellular carbon management. The primary fate of **(3S)-Citramalyl-CoA** is its cleavage into acetyl-CoA and pyruvate, a reaction that allows organisms to utilize C5 compounds as a carbon source.[3][4] Understanding the function and regulation of this pathway is crucial, particularly in the context of human health, where the metabolite itaconate is produced by macrophages as an antimicrobial and immunomodulatory agent.[5] The detoxification of itaconate proceeds via **(3S)-Citramalyl-CoA**, and defects in this pathway are linked to metabolic disorders, specifically vitamin B12 deficiency. This guide will explore the core biochemistry of **(3S)-Citramalyl-CoA**, its physiological roles, and the methodologies used to investigate its function.

The Core Role of (3S)-Citramalyl-CoA in Metabolism

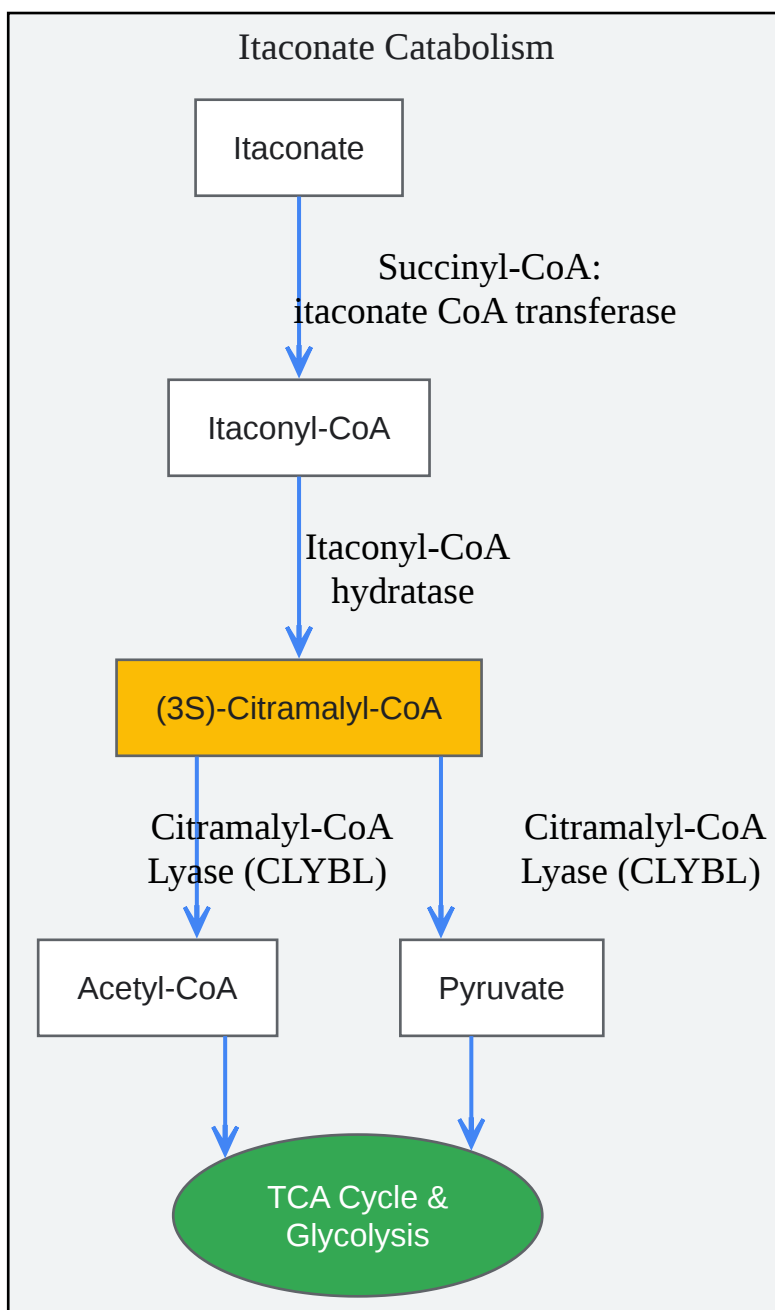
The central reaction involving **(3S)-Citramalyl-CoA** is its reversible cleavage into acetyl-CoA and pyruvate. This reaction is catalyzed by the enzyme **(3S)-citramalyl-CoA lyase** (EC 4.1.3.25). This enzyme belongs to the family of oxo-acid-lyases, which specialize in cleaving carbon-carbon bonds.

The overall reaction is: **(3S)-Citramalyl-CoA** \rightleftharpoons Acetyl-CoA + Pyruvate

This reaction is a critical step in pathways that degrade C5-branched dicarboxylates, allowing the carbon skeletons to be funneled into central metabolic pathways like the TCA cycle and glycolysis.

The Itaconate Degradation Pathway

A prominent example of C5-branched dibasic acid metabolism is the degradation of itaconate. In host cells, itaconate is converted sequentially to itaconyl-CoA and then citramalyl-CoA. The final step, catalyzed by citramalyl-CoA lyase, completes the pathway, yielding metabolites that are readily assimilated.



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Caption: The metabolic pathway for itaconate degradation.

Broader Metabolic Context

Beyond itaconate degradation, **(3S)-Citramalyl-CoA** is an intermediate in other significant pathways:

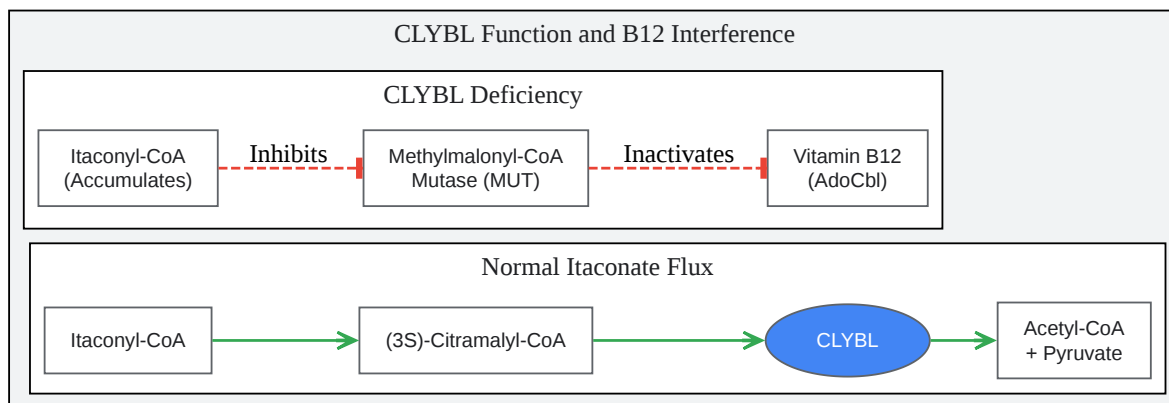
- 3-Hydroxypropionate Bi-Cycle: In photoautotrophic bacteria like *Chloroflexus aurantiacus*, **(3S)-citramalyl-CoA** cleavage is the final step in a carbon fixation cycle that regenerates acetyl-CoA.
- Glyoxylate Assimilation: Some bacteria utilize a pathway where glyoxylate and propionyl-CoA are condensed to form β -methylmalyl-CoA, which is eventually converted to citramalyl-CoA and cleaved.
- Metabolism in *Pseudomonas*: Species like *Pseudomonas aeruginosa* possess gene clusters that enable the metabolism of itaconate and other C5-branched dicarboxylates, highlighting the pathway's importance in environmental bacteria.

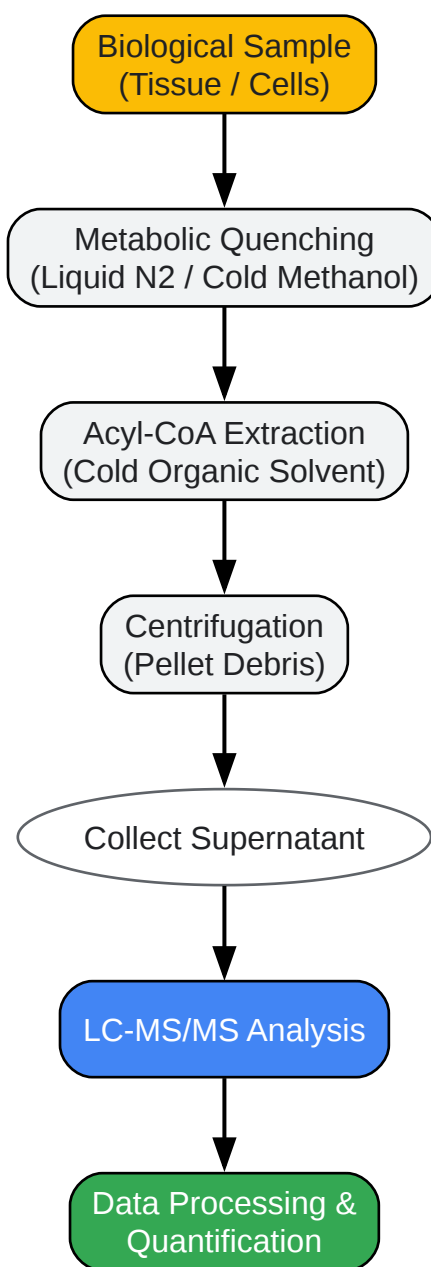
The Human Citramalyl-CoA Lyase: CLYBL

In vertebrates, the mitochondrial enzyme Citrate Lyase Beta-Like (CLYBL) has been identified as the functional citramalyl-CoA lyase. Its primary recognized role is in the catabolism of itaconate.

CLYBL and Vitamin B12 Metabolism

A crucial discovery has been the link between CLYBL function and vitamin B12 (cobalamin) metabolism. Individuals with loss-of-function variants in the CLYBL gene exhibit reduced circulating levels of vitamin B12. The mechanism involves the accumulation of upstream metabolites, particularly itaconyl-CoA, when CLYBL is absent. Itaconyl-CoA acts as a potent inhibitor of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT). Inhibition of MUT leads to the inactivation of the B12 cofactor (adenosylcobalamin) and disrupts mitochondrial metabolism.





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